molecular formula C11H6ClFN2O B1314904 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile CAS No. 622369-40-8

4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1314904
CAS No.: 622369-40-8
M. Wt: 236.63 g/mol
InChI Key: PNVRUIFACIJUKH-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile (CAS: 622369-40-8) is a halogenated quinoline derivative with the molecular formula C₁₁H₆ClFN₂O and a molecular weight of 236.63 g/mol . Its structure features substituents at positions 3 (carbonitrile), 4 (chloro), 6 (methoxy), and 7 (fluoro), which contribute to its versatility in medicinal chemistry and drug development. This compound is widely utilized as a key intermediate in synthesizing bioactive molecules, particularly those targeting bacterial infections and kinase inhibition pathways .

Properties

IUPAC Name

4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O/c1-16-10-2-7-9(3-8(10)13)15-5-6(4-14)11(7)12/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVRUIFACIJUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478622
Record name 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
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Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-40-8
Record name 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile
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Record name 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
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Record name 622369-40-8
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Preparation Methods

The synthesis of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methoxyquinoline and fluorinating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) and reducing agents like lithium aluminum hydride (LiAlH₄) . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • Research indicates that 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile acts as an inhibitor of specific protein kinases, which are critical in the regulation of cell proliferation and migration. This inhibition can potentially lead to therapeutic effects against various cancers .
  • Antimicrobial Properties:
    • The compound has demonstrated activity against a range of pathogens, making it a candidate for the development of new antimicrobial agents. Studies have shown its effectiveness against resistant strains of bacteria.
  • Neuroprotective Effects:
    • Preliminary studies suggest that this compound may reduce oxidative stress markers in models of neurodegenerative diseases, thereby improving cognitive function.

Material Science

This compound has shown promise in material science applications, particularly in the development of organic semiconductors and fluorescent probes. Its unique electronic properties make it suitable for use in optoelectronic devices.

Anticancer Activity Case Study

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in breast cancer cells, through the inhibition of key signaling pathways involved in tumor growth.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Inhibition of protein kinases
A549 (Lung)10.1Induction of apoptosis
HeLa (Cervical)8.5Cell cycle arrest

Antimicrobial Properties Case Study

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile with analogous compounds:

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Selected Quinoline Derivatives
Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Applications
This compound (622369-40-8) Cl (4), F (7), OMe (6), CN (3) C₁₁H₆ClFN₂O 236.63 Antibacterial agents, kinase inhibitors
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (263149-10-6) Cl (4), Cl-Pr-O (7), OMe (6), CN (3) C₁₄H₁₂Cl₂N₂O₂ 323.16 Organic synthesis intermediate
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (32608-29-0) Cl (4), OH (7), OMe (6), CN (3) C₁₁H₇ClN₂O₂ 234.64 Precursor for derivatization
7-Bromo-4-chloroquinoline-3-carbonitrile (214470-68-5) Br (7), Cl (4), CN (3) C₁₀H₄BrClN₂ 283.51 Photodynamic therapy research
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (214476-09-2) Cl (4), OEt (7), NO₂ (6), CN (3) C₁₂H₈ClN₃O₃ 283.66 Anticancer drug development

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The fluoro group at position 7 in the target compound enhances metabolic stability and lipophilicity compared to the hydroxy group in 32608-29-0, which may increase solubility but reduce membrane permeability . The nitro group in 214476-09-2 confers electron-withdrawing effects, making the compound more reactive in substitution reactions but less stable under reducing conditions .

Biological Activity: The target compound’s fluoro and methoxy groups are associated with antibacterial activity, mirroring trends in fluoroquinolone antibiotics . The bromo substituent in 214470-68-5 may enhance photostability, making it suitable for photodynamic therapy applications . The ethoxy-nitro combination in 214476-09-2 is linked to anticancer activity, possibly through kinase inhibition or DNA intercalation .

Synthetic Accessibility :

  • The target compound is synthesized via cyclization and halogenation steps under controlled pH, as seen in analogous routes for 7-(3-chloropropoxy)-6-methoxy derivatives .
  • Nitro-substituted analogs (e.g., 214476-09-2) require nitration steps, which pose safety risks due to explosive intermediates .

Biological Activity

4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF N2O, with a molecular weight of approximately 218.64 g/mol. The compound features a quinoline ring substituted with chloro, fluoro, methoxy, and carbonitrile groups, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors. It has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Biological Activities

  • Anticancer Activity :
    • Research indicates that this compound exhibits potent anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against multiple human tumor cell lines, showing significant growth inhibition with GI50 values ranging from 0.025 to 2 μM .
    • A comparative analysis with other quinoline derivatives demonstrates that the presence of the chloro and fluoro substituents enhances its anticancer efficacy compared to similar compounds lacking these groups.
  • Antibacterial Properties :
    • The compound is being investigated for its potential as an antibacterial agent. Its structural features allow it to interact effectively with bacterial enzymes, potentially disrupting their metabolic processes.
  • Chemical Biology Applications :
    • In chemical biology, this compound serves as a probe for studying enzyme inhibition and receptor binding. Its ability to selectively inhibit certain enzymes makes it a valuable tool in the exploration of biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerGrowth inhibition in tumor cell lines (GI50: 0.025–2 μM)
AntibacterialPotential interactions with bacterial enzymes
Enzyme InhibitionSelective inhibition of kinase activity

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound, researchers treated various cancer cell lines including breast and colorectal cancers. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in sensitive cell lines. This suggests a dual mechanism involving both cytostatic and cytotoxic effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

Compound NameKey FeaturesBiological Activity
4-Chloro-7-fluoroquinolineLacks methoxy and cyano groupsReduced activity
6-Methoxyquinoline-3-carbonitrileLacks chloro and fluoro substituentsDifferent reactivity
7-Fluoro-6-methoxyquinolineLacks chloro and cyano groupsVaries in chemical properties

The unique combination of substituents in this compound enhances its versatility as a therapeutic agent compared to these similar compounds.

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